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molecular formula C10H7BrN2 B8708713 5-(2-Bromophenyl)pyrimidine

5-(2-Bromophenyl)pyrimidine

Cat. No. B8708713
M. Wt: 235.08 g/mol
InChI Key: FUGXZYLVEFZXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346798B2

Procedure details

A mixture of 5-bromopyrimidine (500 mg, 3.14 mmol, Aldrich), (2-bromophenyl)boronic acid (947 mg, 4.71 mmol, Aldrich), Pd(PPh3)4 (363 mg, 0.314 mmol, GLR) and potassium carbonate (2.17 g, 15.7 mmol, Qualigens) in 1,4-dioxane:water (5.8 mL:2.9 mL) was degassed for 10 min. The reaction mixture was subjected to microwave heating for 30 minutes at 100° C. After completion, the reaction mixture was diluted with water (10 mL) and ethyl acetate (25 mL). The layers were separated. The organic layer was dried over sodium sulfate and concentrated under reduced pressure to obtain crude material which was purified by combiflash column chromatography (column size: 12 g; elution: 15% ethyl acetate in hexane) to get 5-(2-bromophenyl)pyrimidine (400 mg, 30.5%) as yellow solid. 1H NMR (400 MHz, CDCl3) δ 9.24 (s, 1H), 8.83 (s, 2H), 7.73 (d, J=7.9 Hz, 1H), 7.48-7.42 (m, 1H), 7.33 (d, J=7.4 Hz, 2H); MS (ESI, positive ion) m/z: 234.98 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
947 mg
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
363 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.[Br:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1B(O)O.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1 |f:2.3.4,^1:33,35,54,73|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
947 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)B(O)O
Name
Quantity
2.17 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
363 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
water (5.8 mL:2.9 mL) was degassed for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
After completion, the reaction mixture was diluted with water (10 mL) and ethyl acetate (25 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain crude material which
CUSTOM
Type
CUSTOM
Details
was purified by combiflash column chromatography (column size: 12 g; elution: 15% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C=1C=NC=NC1
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 30.5%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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